molecular formula C23H49NO3 B12527911 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol CAS No. 870480-81-2

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol

Cat. No.: B12527911
CAS No.: 870480-81-2
M. Wt: 387.6 g/mol
InChI Key: LSBALBAPNSCZIR-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is a chemical compound with the molecular formula C22H47NO3. It is known for its unique structure, which includes a hydroxyethylamino group and a methylheptadecyl ether group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol typically involves the reaction of 3-methylheptadecanol with 1-chloro-2,3-epoxypropane in the presence of a base, followed by the addition of 2-aminoethanol. The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or another suitable organic solvent

    Catalyst: Potassium carbonate or another suitable base

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 3-methylheptadecanol, 1-chloro-2,3-epoxypropane, 2-aminoethanol

    Reaction Conditions: Controlled temperature and pressure, use of catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form alcohols or amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: As a surfactant in biochemical assays and cell culture studies.

    Industry: Used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the methylheptadecyl ether group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Hydroxyethyl)amino]propan-2-ol: Similar structure but lacks the methylheptadecyl ether group.

    3-[(2-Hydroxyethyl)amino]propan-1-ol: Similar structure but different positioning of the hydroxyethylamino group.

Uniqueness

1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is unique due to its combination of hydroxyethylamino and methylheptadecyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

870480-81-2

Molecular Formula

C23H49NO3

Molecular Weight

387.6 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-3-(3-methylheptadecoxy)propan-2-ol

InChI

InChI=1S/C23H49NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22(2)16-19-27-21-23(26)20-24-17-18-25/h22-26H,3-21H2,1-2H3

InChI Key

LSBALBAPNSCZIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)CCOCC(CNCCO)O

Origin of Product

United States

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